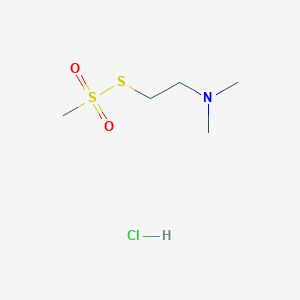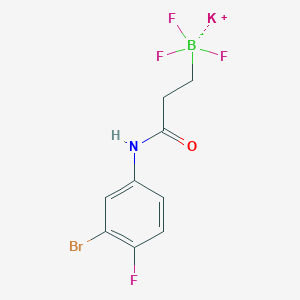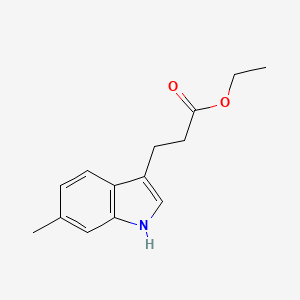
Ethyl 3-(6-Methyl-3-indolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(6-Methyl-3-indolyl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring substituted with a methyl group at the 6-position and an ethyl ester group at the 3-position of the propanoate chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Ethyl 3-(6-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
Ethyl 3-(6-Methyl-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(6-Methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole ring can interact with biological receptors through π-π stacking and hydrogen bonding. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
6-Methylindole: A simpler indole derivative without the ester group.
Ethyl indole-3-carboxylate: An indole derivative with an ester group at the 3-position but without the methyl substitution.
Uniqueness
Ethyl 3-(6-Methyl-3-indolyl)propanoate is unique due to the combination of the methyl group at the 6-position and the ethyl ester group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
ethyl 3-(6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-8-10(2)4-6-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3 |
InChIキー |
ODNYRJUHLXCYCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



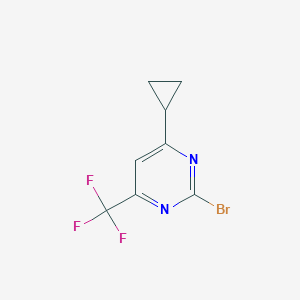
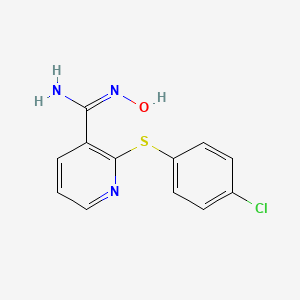
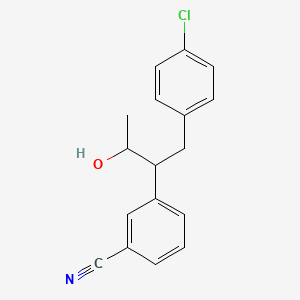
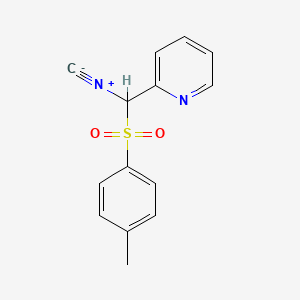

![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
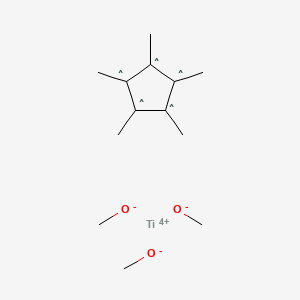
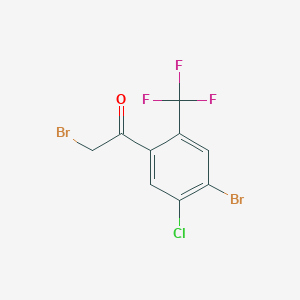

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
